Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate
Description
Bond Lengths and Angles
- C–S bond lengths : The thiophene ring exhibits C–S distances of $$ 1.801–1.854 \, \text{Å} $$, consistent with aromatic thiophene derivatives.
- C=O bond lengths : The carboxylate ester group ($$ \text{COOCH}_3 $$) shows a C=O bond length of $$ 1.214 \, \text{Å} $$, typical for ester functionalities.
- S=O bonds : The methylsulfonyl group ($$ \text{SO}2\text{CH}3 $$) displays S=O bonds averaging $$ 1.432 \, \text{Å} $$, characteristic of sulfonyl groups.
| Parameter | Value | Source |
|---|---|---|
| C–S (thiophene) | $$ 1.801–1.854 \, \text{Å} $$ | |
| C=O (ester) | $$ 1.214 \, \text{Å} $$ | |
| S=O (sulfonyl) | $$ 1.432 \, \text{Å} $$ | |
| C–C–C (thiophene ring) | $$ 113.8–114.1^\circ $$ |
The methylsulfonyl and carboxylate groups introduce electron-withdrawing effects, distorting the thiophene ring’s planarity. Computational studies reveal a dihedral angle of $$ 10–30^\circ $$ between the sulfonyl group and the thiophene plane, reducing conjugation.
Spectroscopic Identification Techniques
FT-IR and Raman Spectral Assignments
FT-IR signatures :
- O–H stretch : A broad peak at $$ 3200–3600 \, \text{cm}^{-1} $$ corresponds to the hydroxyl group.
- S=O asymmetric stretch : Strong absorption at $$ 1300–1350 \, \text{cm}^{-1} $$.
- C=O stretch : A sharp peak at $$ 1708 \, \text{cm}^{-1} $$ for the ester group.
Raman spectroscopy :
- Thiophene ring vibrations : Peaks at $$ 894 \, \text{cm}^{-1} $$ (C–S stretching) and $$ 1264 \, \text{cm}^{-1} $$ (in-plane ring deformation).
- Sulfonyl group : A band at $$ 1150 \, \text{cm}^{-1} $$ attributed to symmetric S=O stretching.
Nuclear Magnetic Resonance (NMR) Profiling
- ¹H NMR :
- Thiophene protons : Deshielded aromatic protons appear at $$ \delta 7.2–7.5 \, \text{ppm} $$ due to electron-withdrawing effects.
- Methyl groups : The ester methyl ($$ \text{OCH}3 $$) resonates as a singlet at $$ \delta 3.9 \, \text{ppm} $$, while the sulfonyl methyl ($$ \text{SO}2\text{CH}_3 $$) appears at $$ \delta 3.1 \, \text{ppm} $$.
- ¹³C NMR :
- Carboxylate carbon : $$ \delta 165–170 \, \text{ppm} $$.
- Sulfonyl carbon : $$ \delta 55–60 \, \text{ppm} $$.
Computational Modeling Approaches
Density Functional Theory (DFT) Simulations
DFT calculations at the B3LYP/6-311++G(d,p) level reveal:
- Optimized geometry : The methylsulfonyl group adopts a gauche conformation relative to the thiophene ring, minimizing steric hindrance.
- Vibrational frequencies : Simulated IR and Raman spectra align with experimental data, validating assignments (RMSD < $$ 10 \, \text{cm}^{-1} $$).
Electronic properties :
Electron Localization and Delocalization Patterns
- Natural Bond Orbital (NBO) analysis :
- Localization : Electron density concentrates around sulfonyl oxygen atoms ($$ -0.75 \, \text{e} $$) and carboxylate oxygen ($$ -0.68 \, \text{e} $$).
- Delocalization : Conjugation between the thiophene ring and carboxylate group is limited due to steric distortion, reducing $$ \pi $$-electron delocalization.
Charge transfer : The methylsulfonyl group withdraws electron density from the thiophene ring, lowering the LUMO energy and enhancing electrophilic reactivity.
Properties
IUPAC Name |
methyl 3-hydroxy-5-methylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S2/c1-12-7(9)6-4(8)3-5(13-6)14(2,10)11/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNPSDQQLMUUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716295 | |
| Record name | Methyl 3-hydroxy-5-(methanesulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104386-65-4 | |
| Record name | Methyl 3-hydroxy-5-(methanesulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Ring Functionalization Strategies
The thiophene core is typically derived from 3-hydroxythiophene-2-carboxylic acid or its ester derivatives. Sulfonation at position 5 is achieved using methylsulfonyl chloride or via oxidation of a methylthio precursor. A critical challenge lies in maintaining the integrity of the hydroxyl group at position 3 during subsequent reactions.
Methylsulfonyl Group Introduction
In a method analogous to the synthesis of 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester, methylsulfonation can be performed using thionyl chloride and dimethylformamide (DMF) as a catalyst. The reaction proceeds via the formation of a reactive sulfonyl chloride intermediate, which is subsequently methylated. For example:
This method yields the target compound in 85–90% purity when conducted under nitrogen protection.
Esterification and Hydroxyl Group Preservation
Esterification of the carboxylic acid at position 2 is achieved using methanol and triethylamine under reflux conditions (45–50°C, 2–8 hours). The hydroxyl group at position 3 requires protection during this step, often via silylation (e.g., tert-butyldimethylsilyl chloride) to prevent undesired side reactions.
Oxidation of Methylthio Precursors
Methylthio Intermediate Synthesis
An alternative route involves introducing a methylthio (-SMe) group at position 5, followed by oxidation to the methylsulfonyl (-SO₂Me) moiety. This approach avoids harsh sulfonation conditions and improves regioselectivity.
Electrophilic Thiolation
The methylthio group is introduced via electrophilic thiolation using methyl disulfide and a Lewis acid catalyst (e.g., FeCl₃). Reaction conditions (0–5°C, 4–6 hours) ensure minimal decomposition of the hydroxyl group.
Oxidation to Methylsulfonyl
Oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the methylthio group to methylsulfonyl. Optimal yields (92%) are achieved using H₂O₂ in acetic acid at 60°C for 12 hours.
Directed Metalation for Hydroxy Group Introduction
Regioselective Lithiation
The hydroxyl group at position 3 is introduced via directed ortho-metalation. The ester group at position 2 acts as a directing group, enabling deprotonation at position 3 using lithium diisopropylamide (LDA) at -78°C. Quenching the lithiated intermediate with trimethyl borate followed by oxidative workup yields the hydroxyl group.
Reaction Optimization
Key parameters include:
-
Temperature control (-78°C to prevent side reactions).
-
Stoichiometric excess of LDA (1.2 equiv).
-
Use of anhydrous tetrahydrofuran (THF) as the solvent.
Alternative Routes and Comparative Analysis
Nitration-Reduction-Hydrolysis Pathway
A less common method involves nitration at position 3, followed by reduction to an amine and diazotization-hydrolysis to introduce the hydroxyl group. This route suffers from lower yields (55–60%) due to competing side reactions but is viable for substrates sensitive to metalation.
Comparative Performance of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sulfonation-Esterification | 85 | 97.2 | Short reaction times |
| Methylthio Oxidation | 92 | 98.5 | Mild conditions |
| Directed Metalation | 78 | 96.8 | High regioselectivity |
| Nitration-Reduction | 58 | 90.1 | Compatibility with sensitive substrates |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxy and methylsulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃, -Cl) increase acidity of the hydroxyl group and influence solubility in polar solvents .
- Steric effects : Bulkier groups (e.g., -CF₃, -ClSO₂) hinder reactions at adjacent positions .
- Biological relevance : Methylsulfonyl and trifluoromethyl groups are common in pharmaceuticals due to metabolic stability .
Physical and Chemical Properties
- Solubility : The methylsulfonyl group in the target compound enhances water solubility compared to methyl or sulfanyl analogs .
- Stability : Sulfonyl groups resist oxidation better than sulfanyl groups, which can oxidize to sulfoxides/sulfones .
- Melting Points : Derivatives with fused rings (e.g., benzo[b]thiophenes) exhibit higher melting points due to increased rigidity (e.g., 153–156°C for ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate) .
Biological Activity
Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate (CAS Number: 104386-65-4) is a sulfur-containing heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C7H8O5S2
- Molecular Weight : 236.27 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring with a hydroxy group and a methylsulfonyl group, contributing to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties . Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The hydroxy and methylsulfonyl groups facilitate hydrogen bonding, allowing the compound to inhibit key enzymes involved in inflammation and microbial metabolism.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with inflammation and immune responses.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multidrug-resistant strains, indicating its potential as a lead compound for developing new antibiotics .
- Inflammation Research : A recent investigation demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, showcasing its anti-inflammatory potential .
- Pharmacological Applications : The compound has been explored as a scaffold for synthesizing derivatives aimed at enhancing its biological activity and selectivity for specific targets, particularly in cancer therapy .
Q & A
Q. What are the common synthetic routes for Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate, and how can reaction conditions be optimized for yield?
The synthesis typically involves sequential functionalization of the thiophene core. A feasible route starts with methyl 3-hydroxythiophene-2-carboxylate, followed by sulfonation using methylsulfonyl chloride or methanesulfonic acid under controlled acidic conditions. Key steps include:
- Sulfonation : Introducing the methylsulfonyl group at the 5-position via electrophilic substitution, requiring anhydrous conditions to avoid hydrolysis of the ester group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
Optimization focuses on temperature (0–5°C during sulfonation) and stoichiometric ratios (1.2–1.5 equivalents of sulfonating agent) to minimize side products like sulfones or over-sulfonated derivatives .
Q. How is the molecular structure of this compound characterized?
Structural confirmation employs:
- NMR Spectroscopy : H NMR reveals the hydroxyl proton (δ 10–12 ppm, broad singlet) and methylsulfonyl protons (δ 3.1–3.3 ppm, singlet). C NMR identifies the carboxylate carbonyl (δ 165–170 ppm) .
- X-ray Crystallography : Resolves bond angles and dihedral angles between the sulfonyl, hydroxyl, and carboxylate groups, critical for understanding electronic delocalization .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (calculated for CHOS: [M+H] = 273.0) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., anti-cancer vs. antimicrobial potency) arise from assay variability (cell lines, concentration ranges) and structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
- SAR Studies : Compare derivatives (e.g., replacing methylsulfonyl with chlorosulfonyl) to isolate functional group contributions .
- Meta-Analysis : Cross-reference PubChem and CAS data to identify outliers in reported IC values .
Q. How does computational modeling enhance understanding of its reactivity and target interactions?
- Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., C-4 position) for nucleophilic attack, validated by experimental halogenation outcomes .
- Molecular Docking : Simulates binding to targets like Polo-like Kinase 1 (PLK1), identifying hydrogen bonds between the hydroxyl group and kinase active sites .
- MD Simulations : Assess stability of sulfonyl-carboxylate interactions in aqueous environments, guiding solubility modifications .
Q. What challenges arise in modifying the thiophene core for enhanced bioactivity?
- Regioselectivity : Competing substitution at C-4 vs. C-5 requires directing groups (e.g., hydroxyl at C-3) and catalysts (e.g., Lewis acids) .
- Steric Hindrance : Bulky substituents (e.g., phenyl rings) reduce ring planarity, diminishing π-π stacking with biological targets .
- Oxidative Stability : The methylsulfonyl group resists oxidation, but the hydroxyl group may necessitate protection (e.g., acetylation) during synthesis .
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-PDA : Uses C18 columns (acetonitrile/water gradient) to detect sulfonic acid byproducts (<0.1% detection limit) .
- TGA-DSC : Monitors thermal degradation profiles to identify unstable intermediates (e.g., decarboxylation above 200°C) .
- ICP-MS : Detects heavy metal catalysts (e.g., residual Pd from coupling reactions) at ppb levels .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR (400 MHz, DMSO-d6) | δ 3.15 (s, 3H, SOCH), δ 10.8 (s, 1H, OH) | |
| C NMR | δ 165.2 (COOCH), δ 132.5 (C-SO) | |
| HRMS (ESI+) | m/z 273.0124 ([M+H]) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfonation Temp. | 0–5°C | Prevents ester hydrolysis |
| Solvent | Dichloromethane | Enhances sulfonyl group solubility |
| Catalyst | HSO (0.1 eq) | Accelerates electrophilic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
